N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, methoxy, and amino groups, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 3,5-dibromo-2-methoxybenzaldehyde with 2-[(2-methylphenyl)amino]acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide
- N’-[(E)-(3,5-Dibromo-2-hydroxyphenyl)methylidene]-2-[(4-ethylphenyl)amino]acetohydrazide
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Properties
Molecular Formula |
C17H17Br2N3O2 |
---|---|
Molecular Weight |
455.1 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H17Br2N3O2/c1-11-5-3-4-6-15(11)20-10-16(23)22-21-9-12-7-13(18)8-14(19)17(12)24-2/h3-9,20H,10H2,1-2H3,(H,22,23)/b21-9+ |
InChI Key |
SYENSIQYCVCEPK-ZVBGSRNCSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC |
Origin of Product |
United States |
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